molecular formula C16H13NO2 B12555587 3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one CAS No. 185537-73-9

3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one

Cat. No.: B12555587
CAS No.: 185537-73-9
M. Wt: 251.28 g/mol
InChI Key: FWTHXDFMSQYCID-UHFFFAOYSA-N
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Description

3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one is a heterocyclic compound that features an oxazine ring fused with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde derivatives with amino alcohols in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines.

Scientific Research Applications

3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diphenyl-2H-1,4-oxazin-2-one: Lacks the dihydro component, leading to different reactivity and properties.

    3,6-Diphenyl-2H-1,4-oxazin-2-one: Similar structure but with different substitution patterns on the oxazine ring.

Uniqueness

3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one is unique due to its specific substitution pattern and the presence of the dihydro component, which can influence its chemical reactivity and biological activity

Properties

CAS No.

185537-73-9

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3,5-diphenyl-2,5-dihydro-1,4-oxazin-6-one

InChI

InChI=1S/C16H13NO2/c18-16-15(13-9-5-2-6-10-13)17-14(11-19-16)12-7-3-1-4-8-12/h1-10,15H,11H2

InChI Key

FWTHXDFMSQYCID-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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